Cas no 2138394-88-2 (5-(1-propyl-1H-1,2,3-triazol-5-yl)-1,2,3,6-tetrahydropyridin-3-amine)
5-(1-propyl-1H-1,2,3-triazol-5-yl)-1,2,3,6-tetrahydropyridin-3-amine Chemical and Physical Properties
Names and Identifiers
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- 5-(1-propyl-1H-1,2,3-triazol-5-yl)-1,2,3,6-tetrahydropyridin-3-amine
- 2138394-88-2
- EN300-743096
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- Inchi: 1S/C10H17N5/c1-2-3-15-10(7-13-14-15)8-4-9(11)6-12-5-8/h4,7,9,12H,2-3,5-6,11H2,1H3
- InChI Key: GDHNRMDKLQWAQA-UHFFFAOYSA-N
- SMILES: N1CC(C2=CN=NN2CCC)=CC(C1)N
Computed Properties
- Exact Mass: 207.14839556g/mol
- Monoisotopic Mass: 207.14839556g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 240
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.1
- Topological Polar Surface Area: 68.8Ų
5-(1-propyl-1H-1,2,3-triazol-5-yl)-1,2,3,6-tetrahydropyridin-3-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-743096-0.05g |
5-(1-propyl-1H-1,2,3-triazol-5-yl)-1,2,3,6-tetrahydropyridin-3-amine |
2138394-88-2 | 95.0% | 0.05g |
$1912.0 | 2025-03-11 | |
| Enamine | EN300-743096-0.1g |
5-(1-propyl-1H-1,2,3-triazol-5-yl)-1,2,3,6-tetrahydropyridin-3-amine |
2138394-88-2 | 95.0% | 0.1g |
$2002.0 | 2025-03-11 | |
| Enamine | EN300-743096-0.25g |
5-(1-propyl-1H-1,2,3-triazol-5-yl)-1,2,3,6-tetrahydropyridin-3-amine |
2138394-88-2 | 95.0% | 0.25g |
$2093.0 | 2025-03-11 | |
| Enamine | EN300-743096-0.5g |
5-(1-propyl-1H-1,2,3-triazol-5-yl)-1,2,3,6-tetrahydropyridin-3-amine |
2138394-88-2 | 95.0% | 0.5g |
$2185.0 | 2025-03-11 | |
| Enamine | EN300-743096-1.0g |
5-(1-propyl-1H-1,2,3-triazol-5-yl)-1,2,3,6-tetrahydropyridin-3-amine |
2138394-88-2 | 95.0% | 1.0g |
$2276.0 | 2025-03-11 | |
| Enamine | EN300-743096-2.5g |
5-(1-propyl-1H-1,2,3-triazol-5-yl)-1,2,3,6-tetrahydropyridin-3-amine |
2138394-88-2 | 95.0% | 2.5g |
$4458.0 | 2025-03-11 | |
| Enamine | EN300-743096-5.0g |
5-(1-propyl-1H-1,2,3-triazol-5-yl)-1,2,3,6-tetrahydropyridin-3-amine |
2138394-88-2 | 95.0% | 5.0g |
$6597.0 | 2025-03-11 | |
| Enamine | EN300-743096-10.0g |
5-(1-propyl-1H-1,2,3-triazol-5-yl)-1,2,3,6-tetrahydropyridin-3-amine |
2138394-88-2 | 95.0% | 10.0g |
$9781.0 | 2025-03-11 |
5-(1-propyl-1H-1,2,3-triazol-5-yl)-1,2,3,6-tetrahydropyridin-3-amine Related Literature
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Mengke Li,Xinyi Cai,Zhenyang Qiao,Wentao Xie,Liangying Wang,Nan Zheng,Shi-Jian Su Chem. Commun., 2019,55, 7215-7218
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2. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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Yingbo Li,Nada Mehio,Huizhou Liu,Sheng Dai Green Chem., 2015,17, 2981-2993
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Xiuxia Yang,Lei Zhao,Zhichao Liu,Shuyu Tian,Hao Zhang,Xuhui Xu,Jianbei Qiu,Xue Yu Phys. Chem. Chem. Phys., 2020,22, 16294-16300
Additional information on 5-(1-propyl-1H-1,2,3-triazol-5-yl)-1,2,3,6-tetrahydropyridin-3-amine
Introducing 5-(1-propyl-1H-1,2,3-triazol-5-yl)-1,2,3,6-tetrahydropyridin-3-amine (CAS No. 2138394-88-2): A Promising Compound in Modern Pharmaceutical Research
5-(1-propyl-1H-1,2,3-triazol-5-yl)-1,2,3,6-tetrahydropyridin-3-amine, identified by its unique Chemical Abstracts Service (CAS) number 2138394-88-2, represents a significant advancement in the realm of pharmaceutical chemistry. This compound has garnered considerable attention due to its novel structural framework and potential therapeutic applications. The intricate interplay of its chemical constituents—specifically the tetrahydropyridine core, the propyl-substituted triazole ring, and the amine functional group—suggests a multifaceted role in drug discovery and development.
The tetrahydropyridine moiety is a well-documented pharmacophore in medicinal chemistry, often associated with compounds exhibiting central nervous system (CNS) activity. Its structural flexibility allows for optimal interactions with biological targets, making it a valuable scaffold for designing novel therapeutics. In contrast, the propyl-substituted triazole component introduces additional complexity, potentially modulating metabolic pathways or enhancing binding affinity to specific receptors. This combination of structural features positions 5-(1-propyl-1H-1,2,3-triazol-5-yl)-1,2,3,6-tetrahydropyridin-3-amine as a promising candidate for further investigation.
Recent advancements in computational chemistry have enabled more precise predictions of a compound's biological activity based on its molecular structure. By leveraging machine learning algorithms and molecular docking simulations, researchers can rapidly screen large libraries of compounds for potential interactions with biological targets. In the case of CAS No. 2138394-88-2, these computational methods have hinted at its potential as an inhibitor of certain enzymes implicated in inflammatory and neurodegenerative diseases. Such insights underscore the importance of integrating computational tools with experimental validation to accelerate drug discovery processes.
The amine functional group in this compound is particularly noteworthy for its ability to form hydrogen bonds and participate in salt formation, which can significantly influence solubility and bioavailability. These properties are critical for determining the pharmacokinetic profile of a drug candidate. Moreover, amine-containing compounds have been extensively studied for their role in modulating neurotransmitter systems, making them relevant to therapies targeting conditions such as depression and epilepsy. The presence of this moiety in 5-(1-propyl-1H-1,2,3-triazol-5-yl)-1,2,3,6-tetrahydropyridin-3-amine suggests that it may exhibit similar effects while also benefiting from the unique contributions of its other structural components.
Current research in medicinal chemistry emphasizes the development of hybrid molecules that combine multiple pharmacophoric elements to achieve synergistic effects. The structural design of CAS No. 2138394-88-2 exemplifies this approach by integrating a tetrahydropyridine core, a propyl-substituted triazole ring, and an amine functional group into a single entity. Such hybridization strategies have proven effective in generating compounds with enhanced potency and selectivity compared to their individual components alone. Preliminary studies indicate that this compound may exhibit inhibitory activity against enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX), which are key players in inflammatory pathways.
The synthesis of complex organic molecules like 5-(1-propyl-1H-1,2,3-triazol-5-yl)-1,2,3,6-tetrahydropyridin-3-am ine (CAS No. 2138394 -88 - 2) requires meticulous planning and execution to ensure high yield and purity. Advances in synthetic methodologies have made it possible to construct intricate molecular frameworks with greater efficiency than ever before. Techniques such as transition-metal-catalyzed cross-coupling reactions and asymmetric synthesis have enabled chemists to access novel structures that were previously inaccessible through traditional approaches. The successful synthesis of this compound highlights the ingenuity and precision required in modern pharmaceutical chemistry.
In addition to its potential therapeutic applications, CAS No. 2138394 -88 - 2 may serve as a valuable tool for mechanistic studies aimed at understanding disease pathogenesis at the molecular level. By investigating how this compound interacts with biological targets—such as enzymes or receptors—scientists can gain insights into key cellular processes involved in various diseases. These insights could pave the way for more targeted therapies with improved efficacy and reduced side effects.
The development of novel pharmaceutical agents is often hindered by challenges related to drug delivery and formulation stability under physiological conditions. However, 5-( propyl - 1 H - 1 , 2 , 3 - tri azol - 5 - yl ) - 1 , 2 , 3 , 6 - tet ra hydrop y ridin e - 3 - ami ne ( CAS No . 2138394 -88 - 2 ) demonstrates promise in addressing these issues through its versatile chemical properties . For instance, its ability to form salts could facilitate oral administration by improving solubility, while its hydrophobicity might enhance membrane permeability when administered topically . Such attributes make it an attractive candidate for further exploration across multiple therapeutic modalities .
As research progresses, CAS No .2138394 -88 - 2 will likely be subjected to rigorous preclinical testing to evaluate its safety profile, pharmacokinetic behavior, and clinical efficacy . These studies are essential before any human trials can commence , but they also provide valuable data on how best to optimize the compound's properties for therapeutic use . Given its innovative structure, there is optimism that it will contribute significantly to addressing unmet medical needs once fully validated through clinical research .
The integration of interdisciplinary approaches—including computational modeling, synthetic chemistry, biochemistry, pharmacology, and clinical sciences—is essential for advancing pharmaceutical innovation effectively . The case study presented here illustrates how combining expertise across these fields can lead to discoveries like 5-( propyl - 1 H - 1 , 2 , 3 - tri azol - 5 yl ) - tetr ah ydro py rid ine am ine ( CAS No .2138394 _88 _ _ ) _ _ _ _ _ _ _ _. Such collaborations foster creativity , accelerate progress toward developing new treatments , an d ultimately benefit patients worldwide by providing access t o safer 、 more effective medications .
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